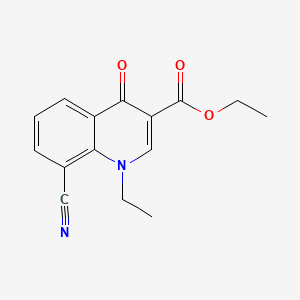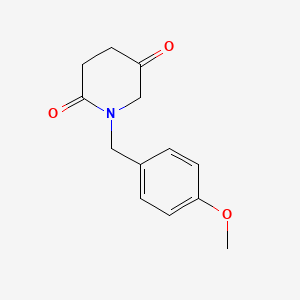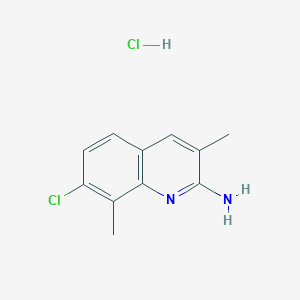![molecular formula C14H15NO B13711618 (5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)
(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the biphenyl family This compound features a biphenyl core with an amino group at the 5-position, a methyl group at the 4’-position, and a methanol group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol typically involves multi-step organic reactions. One common method is the reduction of a corresponding nitro compound. For example, the nitro group on a precursor molecule can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Industrial Production Methods
Industrial production of (5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
科学研究应用
(5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of (5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
(4’-Methyl-[1,1’-biphenyl]-3-yl)methanol: Lacks the amino group, resulting in different chemical reactivity and biological activity.
(5-Amino-[1,1’-biphenyl]-3-yl)methanol: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.
(5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)ethanol: Contains an ethanol group instead of methanol, influencing its solubility and reactivity.
Uniqueness
(5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both amino and methanol groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
属性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
[3-amino-5-(4-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H15NO/c1-10-2-4-12(5-3-10)13-6-11(9-16)7-14(15)8-13/h2-8,16H,9,15H2,1H3 |
InChI 键 |
KXFFLNUBUIXLJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)


![8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione](/img/structure/B13711549.png)


![N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide](/img/structure/B13711557.png)
![5-(Trifluoromethoxy)benzo[d][1,3]dioxole](/img/structure/B13711569.png)
![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)




![Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B13711593.png)
